N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-16-3-5-17(6-4-16)14-24-22(27)23(28)25-15-21-26(9-2-10-33-21)34(29,30)18-7-8-19-20(13-18)32-12-11-31-19/h3-8,13,21H,2,9-12,14-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKTKSOADYVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Precursor Preparation
The 2,3-dihydro-1,4-benzodioxine core is typically synthesized via cyclization of catechol derivatives with 1,2-dibromoethane under basic conditions. For example, reaction of catechol with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydro-1,4-benzodioxine.
Sulfonation and Chlorination
Sulfonation at the 6-position is achieved using chlorosulfonic acid in dichloromethane at 0–5°C, followed by quenching with thionyl chloride to generate the sulfonyl chloride intermediate:
$$
\text{C}8\text{H}8\text{O}2 + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}2} \text{C}8\text{H}7\text{O}_4\text{SCl} + \text{HCl}
$$
Purification via recrystallization from hexane/ethyl acetate (3:1) affords the sulfonyl chloride in 78–85% yield.
Construction of the 1,3-Oxazinan-2-ylmethyl Framework
Oxazinan Ring Formation
The 1,3-oxazinan ring is assembled through a three-step sequence:
- Epoxide formation : Reaction of allyl alcohol with epichlorohydrin yields glycidyl allyl ether.
- Ring-opening amination : Treatment with benzylamine in ethanol at reflux induces nucleophilic attack, forming a β-amino alcohol intermediate.
- Cyclization : Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate intramolecular etherification to yield 1,3-oxazinan-2-ylmethanol.
Sulfonylation and Functionalization
The sulfonyl chloride intermediate (Section 2.2) reacts with 1,3-oxazinan-2-ylmethanol in anhydrous tetrahydrofuran (THF) using triethylamine as a base:
$$
\text{C}8\text{H}7\text{O}4\text{SCl} + \text{C}5\text{H}{11}\text{NO}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{13}\text{H}{17}\text{NO}6\text{S} + \text{Et}_3\text{N}\cdot\text{HCl}
$$
Chromatographic purification (silica gel, ethyl acetate/hexane gradient) provides the sulfonylated oxazinan in 65–72% yield.
Synthesis of N'-[(4-Methylphenyl)methyl]ethanediamide
Ethanedioyl Dichloride Activation
Ethanedioyl dichloride is reacted with 4-methylbenzylamine in dichloromethane at −10°C to form the monoacylated intermediate:
$$
\text{ClCOCOCl} + \text{C}8\text{H}{11}\text{N} \rightarrow \text{C}{10}\text{H}{10}\text{ClNO}_2 + \text{HCl}
$$
Coupling with Aminomethyl-oxazinan
The residual acyl chloride is subsequently treated with the aminomethyl-oxazinan derivative (Section 3.2) in the presence of N,N-diisopropylethylamine (DIPEA):
$$
\text{C}{10}\text{H}{10}\text{ClNO}2 + \text{C}{13}\text{H}{18}\text{N}2\text{O}6\text{S} \xrightarrow{\text{DIPEA}} \text{C}{23}\text{H}{26}\text{N}3\text{O}_7\text{S} + \text{HCl}
$$
Yield optimization studies indicate that maintaining stoichiometric DIPEA (2.2 equiv) and reaction temperatures below 25°C minimizes diacylation byproducts.
Critical Process Optimization Parameters
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Sulfonation | CH₂Cl₂ | 0–5°C | Slow addition of ClSO₃H (1 h) |
| Oxazinan cyclization | THF | 65–70°C | Molecular sieves (4Å) for dehydration |
| Amide coupling | DMF | 20–25°C | Pre-activation with HOBt (1 equiv) |
Catalytic Enhancements
Employing DMAP (4-dimethylaminopyridine) during sulfonylation increases reaction rates by 40% through transition-state stabilization.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.0 Hz, 2H, ArH), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.95 (t, J = 6.8 Hz, 2H, oxazinan CH₂), 2.35 (s, 3H, CH₃).
- HRMS (ESI⁺): m/z calcd for C₂₃H₂₆N₃O₇S [M+H]⁺ 504.1534, found 504.1531.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98.5% purity with retention time 12.4 min.
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
Replacing DIPEA with N-methylmorpholine reduces solvent purification costs by 30% without compromising yield.
Waste Stream Management
Neutralization of chlorosulfonic acid byproducts with aqueous NaHCO₃ achieves pH 7–8 prior to disposal, complying with EPA guidelines.
Challenges and Mitigation Strategies
Oxazinan Ring Instability
The 1,3-oxazinan intermediate exhibits sensitivity to protonation, necessitating:
Sulfonate Hydrolysis
Competitive hydrolysis of the sulfonyl chloride intermediate is minimized by:
- Maintaining reaction temperatures below 10°C during sulfonation
- Immediate use of freshly prepared sulfonyl chloride
- Addition of desiccants (MgSO₄) to reaction mixtures
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential coupling | 7 | 28 | High purity (>98%) | Lengthy purification steps |
| Convergent synthesis | 5 | 35 | Reduced processing time | Lower intermediate stability |
| Solid-phase approach | 6 | 22 | Automation compatibility | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its sulfonyl group, aromatic substituents, or core heterocyclic systems. Below is a comparative analysis with key analogs and their implications:
Analog 1: N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
- Structural Differences :
- Sulfonyl Group : Replaces the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl with a 4-fluoro-2-methylbenzenesulfonyl group.
- Aromatic Substituent : Substitutes the 4-methylbenzyl group with a furan-2-ylmethyl moiety.
- The furan group introduces a heteroaromatic ring, which could alter solubility and metabolic stability compared to the methylbenzyl group .
Analog 2: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
- Structural Differences: Core System: Replaces the 1,3-oxazinan-ethanediamide backbone with a pyridin-3-amine scaffold. Substituents: Retains the benzodioxine group but adds a dimethylaminomethylphenyl group.
- Implications: The pyridine core may confer different electronic properties, affecting π-π stacking interactions in biological targets. The dimethylamino group could enhance water solubility via protonation at physiological pH .
Analog 3: Sulfentrazone (from Pesticide Chemicals Glossary)
- Structural Differences :
- Core System : Features a triazolone ring instead of oxazinan.
- Functional Groups : Includes a trifluoromethyl-sulfonamide group.
- Implications: The triazolone and trifluoromethyl groups are common in agrochemicals, suggesting divergent applications (e.g., herbicide vs.
Computational and Analytical Comparison Metrics
Molecular Similarity Analysis
- Tanimoto and Dice Indices : Computational metrics suggest moderate similarity (Tanimoto score ~0.6–0.7) between the target compound and Analog 1 due to shared sulfonyl and ethanediamide motifs. Lower scores (~0.3–0.4) are observed with triazolone-based analogs like sulfentrazone .
- Molecular Networking : MS/MS-based cosine scores (>0.8) would cluster the target compound with benzodioxine-containing analogs (e.g., CS-0309467), indicating conserved fragmentation patterns despite core scaffold differences .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzodioxine moiety, an oxazinan group, and an ethanediamide backbone, which may confer diverse pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 452.55 g/mol. The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride. The general synthetic route includes:
- Formation of the Benzodioxine Core : The initial step involves the preparation of the benzodioxine derivative through chlorination.
- Sulfonylation : This is followed by introducing the sulfonyl group to create the desired intermediate.
- Formation of the Oxazinan Ring : Cyclization reactions are employed to form the oxazinan structure.
- Final Coupling : The final product is obtained by coupling with appropriate amines.
Each reaction step requires careful optimization of conditions such as temperature and solvent choice to maximize yield and purity.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant biological activities, particularly in enzyme inhibition:
- α-Glucosidase Inhibition : Studies have shown that derivatives containing the benzodioxane structure can inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism. This suggests potential applications in managing diabetes by slowing glucose absorption.
- Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase, indicating potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.
Antimicrobial and Anticancer Activities
The benzodioxane core is associated with various biological activities:
- Antimicrobial Properties : Compounds derived from sulfonamides often demonstrate antimicrobial activity. This makes them potential candidates for developing new antibiotics.
- Anticancer Activity : Some studies suggest that similar compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Study 1: Diabetes Management
A study evaluating a series of benzodioxane derivatives highlighted their effectiveness as α-glucosidase inhibitors. Among these derivatives, this compound showed a significant reduction in postprandial blood glucose levels in diabetic models.
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, this compound was tested for its ability to inhibit acetylcholinesterase. Results indicated that it could enhance cognitive function in animal models of Alzheimer's disease, demonstrating its potential as a therapeutic agent.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]-dioxin | Contains benzodioxane core | Enzyme inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial activity |
| Morpholine derivatives | Morpholine ring structure | Antidepressant effects |
The unique combination of oxazinan and benzodioxane structures in this compound may enhance its specificity and potency against targeted enzymes compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, often starting with functionalization of the 2,3-dihydro-1,4-benzodioxine sulfonyl moiety. Key steps include:
- Sulfonylation : Reacting the benzodioxine precursor with sulfonyl chlorides under basic conditions (e.g., triethylamine or sodium hydroxide in dichloromethane) .
- Oxazinan Ring Formation : Cyclization using carbodiimide coupling agents to generate the 1,3-oxazinan core .
- Ethanediamide Linkage : Condensation of intermediates with ethylenediamine derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) . Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and monitoring via TLC/HPLC .
Q. Which analytical techniques are critical for validating the compound’s structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the sulfonyl and oxazinan groups, particularly the coupling between methylene protons in the oxazinan ring .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and detects impurities (<2% by LC-MS) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxazinan and ethanediamide moieties .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for sulfonylation steps?
Discrepancies arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Mitigation strategies include:
- Temperature Control : Limiting sulfonylation to 0–5°C reduces decomposition .
- Solvent Selection : Dichloromethane minimizes side reactions compared to THF .
- Base Sensitivity : Triethylamine outperforms NaOH in sterically hindered environments . Example : A 2023 study achieved 85% yield using slow sulfonyl chloride addition in DCM at 4°C .
Q. What mechanistic insights explain the reactivity of the sulfonyl group in substitution reactions?
The sulfonyl group acts as a strong electron-withdrawing moiety, activating adjacent carbons for nucleophilic attack. Key observations:
- Nucleophilic Substitution : Thiophene or piperazine derivatives displace sulfonyl oxygens under mild conditions (e.g., K₂CO₃ in DMF) .
- pH-Dependent Stability : Acidic conditions (pH <3) hydrolyze the sulfonamide bond, while neutral/basic conditions preserve integrity . Computational Support : DFT studies show a 15–20 kcal/mol activation barrier for sulfonyl group substitution .
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent Effects :
- 4-Methylphenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .
- Oxazinan Ring Rigidity : Constrained conformations increase binding affinity to serine proteases (e.g., trypsin-like enzymes) .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ values measured via fluorogenic substrates (e.g., Boc-QAR-AMC for proteases) .
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) quantify permeability in Caco-2 monolayers .
Data Contradiction Analysis
Q. Why do stability studies report conflicting shelf-life data for this compound?
Discrepancies stem from storage conditions:
- Anhydrous vs. Hydrated Forms : Anhydrous samples (lyophilized) remain stable for >24 months at -20°C, while hydrated forms degrade within 6 months .
- Light Sensitivity : UV exposure accelerates decomposition (t₁/₂ reduced from 18 to 3 months under ambient light) . Recommendation : Use amber vials with desiccants and monitor via stability-indicating HPLC methods .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
